Cas no 924871-96-5 (ethyl 3-(chlorosulfonyl)-4-methylbenzoate)

ethyl 3-(chlorosulfonyl)-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 3-Chlorosulfonyl-4-methyl-benzoic acid ethyl ester
- Ethyl 3-(Chlorosulfonyl)-4-methylbenzoate
- ethyl 3-(chlorosulfonyl)-4-methylbenzoate
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- Inchi: 1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3
- InChI Key: MBXNHYWLMGGEIV-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(C)C(S(Cl)(=O)=O)=C1
ethyl 3-(chlorosulfonyl)-4-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174350-10.0g |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 10.0g |
$1287.0 | 2023-02-16 | |
TRC | B127063-100mg |
Ethyl 3-(Chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 100mg |
$ 230.00 | 2022-03-28 | ||
Enamine | EN300-174350-0.25g |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 0.25g |
$148.0 | 2023-09-20 | |
A2B Chem LLC | AW09297-100mg |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 100mg |
$145.00 | 2024-07-18 | |
Enamine | EN300-174350-5g |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 5g |
$869.0 | 2023-09-20 | |
1PlusChem | 1P01BDBL-1g |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 1g |
$368.00 | 2025-03-19 | |
1PlusChem | 1P01BDBL-10g |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 10g |
$1653.00 | 2024-04-20 | |
Aaron | AR01BDJX-500mg |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 500mg |
$346.00 | 2025-02-09 | |
1PlusChem | 1P01BDBL-50mg |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 50mg |
$112.00 | 2025-03-19 | |
A2B Chem LLC | AW09297-10g |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate |
924871-96-5 | 95% | 10g |
$1390.00 | 2024-07-18 |
ethyl 3-(chlorosulfonyl)-4-methylbenzoate Related Literature
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on ethyl 3-(chlorosulfonyl)-4-methylbenzoate
Research Briefing on Ethyl 3-(Chlorosulfonyl)-4-methylbenzoate (CAS: 924871-96-5) in Chemical and Biomedical Applications
Ethyl 3-(chlorosulfonyl)-4-methylbenzoate (CAS: 924871-96-5) is a sulfonyl chloride derivative with significant potential in chemical synthesis and pharmaceutical applications. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of sulfonamide-based therapeutics. This briefing consolidates the latest research findings on this compound, focusing on its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of ethyl 3-(chlorosulfonyl)-4-methylbenzoate as a key precursor in the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. The researchers employed a multi-step synthetic route, wherein the chlorosulfonyl group facilitated efficient coupling with amine nucleophiles, yielding compounds with nanomolar inhibitory activity. Structural-activity relationship (SAR) analysis revealed that the 4-methyl substitution on the benzoate ring enhanced binding affinity by optimizing hydrophobic interactions within the enzyme's active site.
In parallel, advancements in continuous flow chemistry have improved the safety profile of handling this reactive intermediate. A 2024 Organic Process Research & Development publication detailed a microreactor-based protocol that minimized decomposition risks while achieving 92% yield in the sulfonylation step. This technological innovation addresses the compound's inherent instability, which has historically limited its large-scale application.
Emerging biomedical applications were highlighted in a recent patent (WO2023/154672) describing ethyl 3-(chlorosulfonyl)-4-methylbenzoate-derived probes for positron emission tomography (PET) imaging. The compound's ability to undergo rapid 18F-fluorination via sulfur-fluorine exchange reactions positions it as a valuable building block for radiopharmaceuticals targeting tumor-associated carbonic anhydrase IX.
Ongoing toxicological evaluations (as reported in Chemical Research in Toxicology, 2024) have established preliminary safety data, noting that proper handling protocols effectively mitigate the compound's acute toxicity risks. The research community continues to explore structure-modification strategies to further enhance the pharmacological profile of derivatives while maintaining synthetic accessibility.
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